2-Chloro-4-(methoxymethoxy)-benzoic acid

Catalog No.
S6589571
CAS No.
1700623-85-3
M.F
C9H9ClO4
M. Wt
216.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-(methoxymethoxy)-benzoic acid

CAS Number

1700623-85-3

Product Name

2-Chloro-4-(methoxymethoxy)-benzoic acid

IUPAC Name

2-chloro-4-(methoxymethoxy)benzoic acid

Molecular Formula

C9H9ClO4

Molecular Weight

216.62 g/mol

InChI

InChI=1S/C9H9ClO4/c1-13-5-14-6-2-3-7(9(11)12)8(10)4-6/h2-4H,5H2,1H3,(H,11,12)

InChI Key

NZROQFOVFDEYBH-UHFFFAOYSA-N

SMILES

COCOC1=CC(=C(C=C1)C(=O)O)Cl

Canonical SMILES

COCOC1=CC(=C(C=C1)C(=O)O)Cl

2-Chloro-4-(methoxymethoxy)-benzoic acid is an organic compound with the molecular formula C9_9H9_9ClO4_4 and a molecular weight of approximately 216.62 g/mol. It is classified as a derivative of benzoic acid, characterized by the presence of a chlorine atom at the second position and a methoxymethoxy group at the fourth position of the benzene ring. This unique structure contributes to its chemical reactivity and potential applications in various fields, including medicinal chemistry and material science .

  • Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or thiols, typically under basic conditions.
  • Oxidation Reactions: The methoxymethoxy group can be oxidized to generate corresponding aldehydes or carboxylic acids.
  • Reduction Reactions: The compound can undergo reduction, yielding derivatives with different functional groups.

Common reagents for these reactions include potassium permanganate and lithium aluminum hydride, which facilitate oxidation and reduction processes, respectively .

The biological activity of 2-Chloro-4-(methoxymethoxy)-benzoic acid is an area of ongoing research. Preliminary studies suggest that it may interact with specific molecular targets, potentially influencing biological pathways such as enzyme inhibition and protein-ligand interactions. The presence of chlorine and methoxymethoxy groups enhances its reactivity, which may contribute to its effects on biological systems.

The synthesis of 2-Chloro-4-(methoxymethoxy)-benzoic acid can be accomplished through several methods:

  • Reaction of 2-Chloro-4-hydroxybenzoic Acid: This method involves treating 2-chloro-4-hydroxybenzoic acid with methoxymethyl chloride in the presence of a base like sodium hydroxide. The reaction typically occurs under mild conditions, allowing for the substitution of the hydroxyl group with the methoxymethoxy group.
  • Industrial Production: In industrial settings, large-scale synthesis may utilize batch or continuous processes optimized for yield and cost-effectiveness. Efficient catalysts and controlled reaction conditions are crucial for enhancing production efficiency .

2-Chloro-4-(methoxymethoxy)-benzoic acid has diverse applications across various fields:

  • Chemical Research: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
  • Biological Studies: The compound is utilized in research involving enzyme inhibition and protein interactions.
  • Industrial Use: It finds application in producing specialty chemicals and materials due to its unique structural properties.

Interaction studies involving 2-Chloro-4-(methoxymethoxy)-benzoic acid focus on its reactivity with biological molecules. Investigations have indicated its potential to interact with enzymes or receptors involved in inflammatory responses. Further research is necessary to elucidate its mechanisms of action and therapeutic implications .

Several compounds share structural similarities with 2-Chloro-4-(methoxymethoxy)-benzoic acid. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
3-Chloro-5-fluoro-4-(methoxymethoxy)benzoic acidC9_9H8_8ClFO4_4Contains a fluoro group; different substitution pattern
2-Fluoro-3-methoxybenzoic acidC8_8H9_9FO3_3Lacks chlorine; only one methoxy substitution
6-Chloro-2-fluoro-3-methoxymethoxybenzoic acidC9_9H8_8ClF O4_4Different positioning of chloro and fluoro groups
2-Chloro-4-fluorobenzoic acidC7_7H4_4ClFSimplified structure; no methoxymethoxy group

The uniqueness of 2-Chloro-4-(methoxymethoxy)-benzoic acid lies in its specific combination of halogenated and methoxylated functionalities, which may confer distinct chemical properties and biological activities compared to these similar compounds .

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

216.0189365 g/mol

Monoisotopic Mass

216.0189365 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-23-2023

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